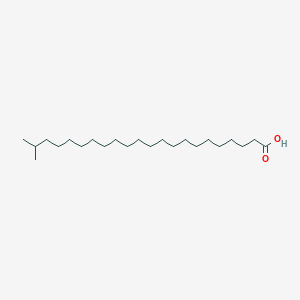

21-Methyldocosanoic acid

Description

Properties

IUPAC Name |

21-methyldocosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKXBLINRIKSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415557 | |

| Record name | 21-methyldocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59708-74-6 | |

| Record name | 21-Methyldocosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59708-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-methyldocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 21-Methyldocosanoic Acid: A Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Methyldocosanoic acid, a saturated very-long-chain fatty acid (VLCFA), has been identified as a minor lipid component in select natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of this molecule and outlines the general experimental methodologies employed for the isolation, characterization, and quantification of such fatty acids. While the specific historical details of its initial discovery remain sparsely documented in readily available scientific literature, this document consolidates the current knowledge and presents a generalized framework for its analysis, catering to researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Natural Sources of this compound

To date, this compound has been reported in two primary natural sources: the bacterium Bacillus sp. OY-2-3 and the seed oil of the plant Acer nikoense. In both instances, it is considered a minor constituent of the total fatty acid profile.

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Organism Classification | Tissue/Component | Method of Analysis | Reported Amount |

| Bacillus sp. OY-2-3 | Bacterium | Cellular Lipids | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor Component |

| Acer nikoense | Plant (Nikko Maple) | Seed Oil | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor Component |

Note: Specific quantitative data from the initial discovery of this compound in these sources is not widely available in the reviewed literature. The term "minor component" is used as a qualitative descriptor based on general fatty acid profile analyses of related species.

Discovery of this compound

The precise timeline and detailed experimental account of the initial discovery of this compound are not prominently featured in major scientific databases. The identification of novel fatty acids, particularly minor components, typically involves a meticulous process of extraction, fractionation, and spectroscopic analysis. It is highly probable that its discovery was the result of detailed lipid profiling of Bacillus species and Acer seed oils, where advanced analytical techniques allowed for the resolution and identification of this previously uncharacterized molecule.

Experimental Protocols for the Analysis of Very-Long-Chain Fatty Acids

The following sections detail a generalized yet comprehensive experimental workflow for the extraction, isolation, and identification of this compound from bacterial or plant sources. These protocols are based on established methodologies for fatty acid analysis.

Extraction of Total Lipids

Objective: To extract the total lipid content from the source material.

From Bacterial Biomass (e.g., Bacillus sp.):

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lysis and Extraction: Resuspend the cell pellet in a single-phase solvent system, typically a mixture of chloroform (B151607), methanol (B129727), and water (e.g., Bligh-Dyer or Folch method).

-

Phase Separation: Adjust the solvent ratios to induce phase separation. The lower chloroform phase will contain the total lipids.

-

Solvent Removal: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

From Plant Seeds (e.g., Acer nikoense):

-

Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Extract the powdered seeds with a non-polar solvent, such as hexane, using a Soxhlet apparatus or by sonication.

-

Filtration and Evaporation: Filter the extract to remove solid plant material and evaporate the solvent to yield the crude seed oil.

Saponification and Derivatization

Objective: To hydrolyze the fatty acids from complex lipids and convert them into volatile esters for gas chromatography analysis.

-

Saponification: Dissolve the total lipid extract in a methanolic solution of a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) and heat to hydrolyze the ester linkages, liberating the free fatty acids.

-

Esterification: Acidify the mixture and extract the free fatty acids into an organic solvent. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification with methanol and sulfuric acid.

Purification and Identification

Objective: To isolate and identify this compound methyl ester.

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): Initially, TLC can be used to separate the FAMEs into classes based on polarity.

-

Gas Chromatography (GC): High-resolution gas chromatography with a polar capillary column is the primary method for separating individual FAMEs. The retention time of the target compound is compared with that of a known standard, if available.

-

-

Structural Elucidation:

-

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is crucial for identification. The mass spectrum of the FAME will show a characteristic molecular ion peak and fragmentation pattern. For this compound methyl ester, the fragmentation pattern will help to confirm the position of the methyl branch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a novel compound, ¹H and ¹³C NMR spectroscopy would be employed on an isolated and purified sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification of a novel fatty acid from a natural source.

Caption: Generalized workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly involving this compound. As a very-long-chain fatty acid, it would likely be incorporated into cell membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins. Further research is required to elucidate any specific biological activities or roles in cellular signaling.

Conclusion

This compound is a rare, branched-chain very-long-chain fatty acid found in specific bacterial and plant sources. While its initial discovery is not prominently detailed, established analytical workflows utilizing solvent extraction, derivatization, and GC-MS analysis provide a robust framework for its identification and quantification. This technical guide serves as a foundational resource for researchers interested in the further study of this molecule, from its natural distribution to its potential biological functions and applications. The elucidation of its biosynthetic pathway and specific physiological roles represents a promising area for future investigation.

Unraveling the Enigma of 21-Methyldocosanoic Acid: A Look into a Sparsely Documented Fatty Acid

Despite a comprehensive search of scientific literature and databases, specific information regarding the biological role, natural occurrence, and metabolic pathways of 21-Methyldocosanoic acid remains elusive. This very-long-chain saturated fatty acid, characterized by a methyl group at the 21st carbon position, does not appear to be a common subject of scientific investigation. Consequently, no quantitative data, detailed experimental protocols, or established signaling pathways directly involving this compound could be identified.

While direct evidence is lacking, the biological significance of this compound can be contextually inferred by examining the broader class of compounds to which it belongs: methyl-branched, very-long-chain fatty acids (VLCFAs). These molecules are found across various domains of life, from bacteria to mammals, and are known to play crucial roles in cellular structure and function.

The Broader Context: Biological Roles of Methyl-Branched Very-Long-Chain Fatty Acids

Methyl-branched fatty acids are recognized for their influence on the physical properties of biological membranes. The presence of a methyl group along the acyl chain disrupts the tight packing of fatty acids, thereby increasing membrane fluidity. This is a critical attribute for maintaining cellular function, especially in organisms exposed to varying environmental conditions.

Recent research has highlighted a range of beneficial bioactivities associated with branched-long-chain monomethyl fatty acids (BLCFAs), including:

-

Anti-inflammatory effects: Certain BLCFAs have been shown to modulate inflammatory pathways.

-

Lipid-lowering properties: Evidence suggests a role for these fatty acids in regulating lipid metabolism.

-

Cytotoxicity to cancer cells: Some studies indicate that BLCFAs can selectively inhibit the growth of cancer cells.

-

Metabolic regulation: They may play a role in maintaining normal β-cell function and insulin (B600854) sensitivity.

It is plausible that this compound, as a member of this class, could contribute to these or similar biological activities. However, without direct experimental evidence, its specific functions remain speculative.

Potential Biosynthesis and Metabolism

The biosynthesis of methyl-branched fatty acids typically involves the utilization of branched-chain amino acids as primers for fatty acid synthesis. In the case of this compound, its biosynthesis might involve a multi-step enzymatic process, likely starting from precursors derived from amino acid catabolism, followed by elongation steps to achieve the 22-carbon chain length. The final methylation step would be catalyzed by a specific methyltransferase.

The metabolic fate of this compound is also unknown. It could potentially be incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides, or undergo degradation through oxidative pathways to yield energy.

Experimental Approaches for Future Investigation

To elucidate the biological role of this compound, a series of targeted experiments would be necessary.

Key Experimental Methodologies:

-

Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying fatty acids. Biological samples would be subjected to lipid extraction and transesterification to convert fatty acids into their more volatile methyl esters (FAMEs). The resulting FAMEs are then separated by GC and identified based on their mass spectra and retention times. The use of a synthetic this compound standard would be crucial for accurate quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of intact complex lipids containing this compound, LC-MS provides a powerful tool for separation and identification.

-

-

Functional Studies:

-

Cell Culture Experiments: Introducing this compound to various cell lines (e.g., cancer cells, immune cells) could help determine its effects on cell viability, proliferation, inflammation, and lipid metabolism.

-

Membrane Fluidity Assays: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be employed to measure changes in membrane fluidity in response to the incorporation of this compound into liposomes or cell membranes.

-

Conceptual Diagrams

Due to the absence of specific data for this compound, the following diagrams are presented as conceptual frameworks based on the general properties of methyl-branched fatty acids.

Caption: A conceptual workflow for the investigation of this compound.

Caption: Potential biological effects of methyl-branched VLCFAs.

Conclusion

An In-depth Technical Guide to 21-Methyldocosanoic Acid (CAS: 59708-74-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 21-Methyldocosanoic acid is limited in publicly available scientific literature. This guide provides a summary of available data and outlines general methodologies for the study of very long-chain fatty acids (VLCFAs), which would be applicable to this compound.

Introduction

This compound, also known as Isotricosanoic acid, is a saturated very long-chain fatty acid (VLCFA). Its chemical structure consists of a 22-carbon chain (docosanoic acid) with a methyl group at the 21st position. As a branched-chain fatty acid, its physical and biological properties may differ from its straight-chain analogue, docosanoic acid (behenic acid). VLCFAs are integral components of cellular lipids and play roles in various biological processes. However, specific biological functions or activities of this compound have not been extensively documented.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59708-74-6 | Publicly available chemical databases |

| Alternative Name | Isotricosanoic acid | Publicly available chemical databases |

| Molecular Formula | C₂₃H₄₆O₂ | Calculated |

| Molecular Weight | 370.6 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Predicted Collision Cross Section (CCS) with [M-H]⁻ | 198.1 Ų | PubChem |

Synthesis and Sourcing

High-purity this compound is available from specialized chemical suppliers for research purposes. De novo chemical synthesis of such a branched very long-chain fatty acid would typically involve multi-step organic synthesis protocols. A potential, though not specifically documented, retrosynthetic approach is outlined below.

Caption: A possible retrosynthetic analysis for this compound.

Experimental Protocols

Due to the lack of specific studies on this compound, the following are generalized protocols for the extraction, analysis, and potential biological evaluation of very long-chain fatty acids.

Lipid Extraction from Biological Samples

A common method for extracting lipids, including VLCFAs, from cells or tissues is the Bligh-Dyer method.

Caption: Workflow for the Bligh-Dyer lipid extraction method.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, fatty acids typically require derivatization to form more volatile esters, commonly fatty acid methyl esters (FAMEs).

Protocol for FAMEs Preparation:

-

To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

-

Incubate at 50°C for 2 hours.

-

Add 1.5 mL of water and 1 mL of hexane (B92381), and vortex thoroughly.

-

Centrifuge at 1000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane layer under a stream of nitrogen.

-

Resuspend the FAMEs in a suitable volume of hexane for GC-MS analysis.

GC-MS Analysis Workflow:

Caption: A generalized workflow for the analysis of FAMEs by GC-MS.

Biological Activity and Signaling Pathways

Currently, there is no published data on the specific biological activity or any associated signaling pathways of this compound. Research in this area would be novel and could involve screening for various activities, such as anti-inflammatory, anti-proliferative, or anti-microbial effects.

Given the absence of data, a hypothetical logical workflow for investigating the biological activity is presented below.

Caption: A logical workflow for the initial investigation of biological activity.

Conclusion and Future Directions

This compound is a poorly characterized very long-chain fatty acid. There is a clear need for fundamental research to determine its physicochemical properties, establish reliable analytical methods for its quantification in biological systems, and to explore its potential biological activities. Future research could focus on its role in lipid metabolism, its incorporation into complex lipids, and its potential as a biomarker or therapeutic agent. The methodologies and workflows presented in this guide provide a framework for initiating such investigations.

The Metabolic Journey of 21-Methyldocosanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Methyldocosanoic acid, a C23 iso-branched-chain fatty acid, belongs to the class of very-long-chain fatty acids (VLCFAs). While direct experimental data on its metabolism is limited, its structural characteristics as a very-long-chain iso-fatty acid allow for a well-supported putative metabolic pathway. This technical guide synthesizes the current understanding of the catabolism of related fatty acids to propose a detailed metabolic route for this compound. It is anticipated to undergo an initial round of beta-oxidation in the peroxisomes, followed by subsequent breakdown in the mitochondria. This document provides a comprehensive overview of the likely enzymatic steps, subcellular localization of these processes, and detailed experimental protocols to facilitate further research into the precise metabolic fate and physiological relevance of this molecule.

Introduction to this compound

This compound is a saturated fatty acid with a 22-carbon backbone (docosanoic acid) and a methyl group at the 21st position. This structure classifies it as an "iso-" fatty acid and a very-long-chain fatty acid (VLCFA), defined as a fatty acid with a carbon chain of 22 carbons or more[1][2]. VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for various lipid mediators[1][3][4]. The metabolism of VLCFAs is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with several inherited metabolic disorders[1][3].

Due to the terminal methyl group, this compound is not expected to undergo alpha-oxidation, a pathway required for the degradation of fatty acids with methyl groups at the beta-carbon, such as phytanic acid[5][6]. Instead, its catabolism is predicted to proceed via beta-oxidation.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is likely a multi-stage process involving both peroxisomal and mitochondrial machinery.

Peroxisomal Beta-Oxidation (Initial Cycles)

VLCFAs are initially catabolized in peroxisomes because the mitochondrial beta-oxidation machinery is less efficient for fatty acids with chain lengths greater than 20 carbons[7][8][9].

Step 1: Activation The metabolic journey begins with the activation of this compound to its coenzyme A (CoA) ester, 21-methyldocosanoyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme typically located in the peroxisomal membrane and the endoplasmic reticulum[10].

Step 2: First Cycle of Peroxisomal Beta-Oxidation Once activated, 21-methyldocosanoyl-CoA enters the peroxisomal beta-oxidation spiral. This process involves a sequence of four enzymatic reactions:

-

Oxidation: Acyl-CoA oxidase catalyzes the formation of a double bond between the alpha and beta carbons, producing 2-enoyl-CoA and hydrogen peroxide (H₂O₂).

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA (20-methylheneicosanoyl-CoA).

The resulting 20-methylheneicosanoyl-CoA is still a long-chain fatty acid and will likely undergo one or more additional cycles of beta-oxidation within the peroxisome until it is shortened to a medium- or long-chain acyl-CoA that can be transported to the mitochondria.

Figure 1: Proposed initial steps of this compound metabolism via peroxisomal beta-oxidation.

Mitochondrial Beta-Oxidation (Subsequent Cycles)

Once the fatty acyl-CoA is sufficiently shortened within the peroxisomes, it is transported to the mitochondria for the completion of its degradation.

Step 3: Mitochondrial Transport The shortened acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.

Step 4: Mitochondrial Beta-Oxidation Inside the mitochondria, the acyl-CoA undergoes further cycles of beta-oxidation, which is mechanistically similar to the peroxisomal pathway but with some key differences in the enzymes involved. This process continues until the final three carbons are reached, yielding propionyl-CoA due to the initial odd number of carbons in the iso-fatty acid chain.

The final products of the complete beta-oxidation of this compound are predicted to be:

-

9 molecules of Acetyl-CoA

-

1 molecule of Propionyl-CoA

Figure 2: Final stages of this compound metabolism in the mitochondria.

Quantitative Data Summary

As of the latest literature review, no specific enzyme kinetic data for the metabolism of this compound has been published. The following table provides generalized kinetic parameters for enzymes involved in the beta-oxidation of very-long-chain and long-chain fatty acids, which can serve as a reference for future studies.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Peroxisomal Enzymes | ||||

| Very-Long-Chain Acyl-CoA Synthetase | Palmitic acid (16:0), Linoleic acid (18:2), Eicosatrienoic acid (20:3) | 1.8 - 4.5 | Not Reported | [11] |

| Acyl-CoA Oxidase | Palmitoyl-CoA (16:0) | 13.8 ± 1 | ~100% (relative) | [12] |

| Polyunsaturated Acyl-CoAs | 13 - 22 | ~150% (relative to Palmitoyl-CoA) | [12] | |

| Mitochondrial Enzymes | ||||

| Long-Chain Acyl-CoA Synthetase | Palmitic acid (16:0), Linoleic acid (18:2), Eicosatrienoic acid (20:3) | 1.8 - 4.5 | Not Reported | [11] |

Note: The presented data is for related substrates and should be considered as a proxy in the absence of specific data for this compound.

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid oxidation and can be applied to investigate the metabolism of this compound.

Measurement of Peroxisomal Beta-Oxidation Activity

This protocol is based on the measurement of fatty acyl-CoA-dependent NAD+ reduction in isolated peroxisomal fractions[12][13].

Materials:

-

Cultured cells (e.g., fibroblasts, hepatocytes) or tissue homogenates

-

Stable-isotope labeled docosanoic acid (D₃-C22:0) as a substrate analog[13]

-

Peroxisome isolation kit

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 5 mM MgCl₂, 1 mM NAD+, 0.1 mM CoA, 2 mM ATP, 0.5 mM DTT)

-

Spectrophotometer or plate reader

Procedure:

-

Isolate peroxisomes from cell or tissue samples according to the manufacturer's protocol.

-

Incubate the cells or isolated peroxisomes with D₃-C22:0 for a defined period.

-

Prepare a reaction mixture containing the isolated peroxisomes, reaction buffer, and the substrate (unlabeled this compound or a labeled analog).

-

Initiate the reaction by adding the substrate.

-

Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time.

-

Protein concentration of the peroxisomal fraction should be determined to normalize the activity.

-

Analyze the products of the reaction (e.g., chain-shortened fatty acids) using gas chromatography-mass spectrometry (GC-MS) to confirm beta-oxidation.

Figure 3: Workflow for measuring peroxisomal beta-oxidation of this compound.

Measurement of Mitochondrial Beta-Oxidation Activity

This protocol measures the rate of mitochondrial beta-oxidation by quantifying the production of acetyl-CoA[8][14].

Materials:

-

Isolated mitochondria

-

Radiolabeled substrate (e.g., [1-¹⁴C]this compound or a chain-shortened analog)

-

Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA, and fatty acid-free BSA)

-

Carnitine, CoA, ATP, NAD+

-

Scintillation counter

Procedure:

-

Isolate mitochondria from tissue homogenates using differential centrifugation.

-

Prepare a reaction mixture containing isolated mitochondria, respiration buffer, and cofactors (carnitine, CoA, ATP, NAD+).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate.

-

After a defined incubation time, stop the reaction by adding perchloric acid.

-

Separate the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted substrate by centrifugation.

-

Quantify the radioactivity in the supernatant using a scintillation counter to determine the rate of beta-oxidation.

Figure 4: Workflow for measuring mitochondrial beta-oxidation of this compound.

Conclusion and Future Directions

The metabolism of this compound is proposed to follow a canonical pathway for very-long-chain iso-fatty acids, commencing with beta-oxidation in peroxisomes and concluding in mitochondria. This guide provides a foundational framework for understanding and investigating this process. Future research should focus on obtaining direct experimental evidence to validate this putative pathway. Key areas for investigation include the identification and characterization of the specific acyl-CoA synthetases and beta-oxidation enzymes that act on this compound, as well as the determination of their kinetic parameters. Such studies will be instrumental in elucidating the physiological and pathological significance of this and other related very-long-chain branched-chain fatty acids.

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]

- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Toxicological Profile of 21-Methyldocosanoic Acid: A Data Gap Analysis

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific toxicological studies on 21-Methyldocosanoic acid. As of the current date, no quantitative data, detailed experimental protocols, or established signaling pathways related to the toxicity of this specific long-chain fatty acid have been identified.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled due to the unavailability of foundational research.

Safety data sheets and toxicological reports for other chemical entities, such as methacrylic acid and formic acid, were retrieved but are not relevant to the toxicological profile of this compound due to significant differences in chemical structure and properties.[1][2] Similarly, studies on other long-chain fatty acids or branched-chain fatty acids might offer general toxicological principles, but such information cannot be responsibly extrapolated to predict the specific toxicological effects of this compound without direct experimental evidence.

For professionals in drug development and research, this data gap highlights a need for foundational toxicological screening of this compound if its use in any application is being considered. Standard toxicological assessments would be required to establish a safety profile. These would typically include, but not be limited to:

-

In vitro cytotoxicity assays: To determine the concentration at which the substance induces cell death in various cell lines.

-

Genotoxicity assays (e.g., Ames test, micronucleus test): To assess the potential of the compound to induce genetic mutations.

-

Acute toxicity studies (e.g., LD50 determination): To evaluate the short-term adverse effects and lethal dose.

-

Repeated-dose toxicity studies: To understand the effects of long-term exposure.

Without such studies, any discussion of the toxicological properties, mechanisms of action, or associated signaling pathways for this compound would be purely speculative and not grounded in scientific evidence.

It is imperative that any organization considering the use of this compound in commercial products, pharmaceuticals, or research applications assumes that the substance has not been evaluated for safety and undertakes a thorough toxicological assessment.

References

Methodological & Application

Application Note: Quantitative Analysis of 21-Methyldocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

21-Methyldocosanoic acid, a C23 branched-chain fatty acid (BCFA), is a member of a class of lipids that play significant roles in various biological processes. BCFAs are known components of bacterial cell membranes and are also found in various food products and mammalian tissues. Accurate quantification of specific BCFAs like this compound is crucial for research in metabolic disorders, microbiology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fatty acids.[1][2] Due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][1] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological matrices using GC-MS.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound.

Materials and Reagents

-

This compound standard (or a certified reference material of a similar long-chain BCFA)

-

Internal Standard (IS): Deuterated long-chain fatty acid (e.g., Heptadecanoic acid-d33)

-

Methanol, HPLC grade

-

Hexane (B92381), HPLC grade

-

Chloroform, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate, anhydrous

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glassware: Screw-cap test tubes, conical vials, Pasteur pipettes

-

Nitrogen gas cylinder for solvent evaporation

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Sample Preparation and Lipid Extraction

-

Sample Homogenization : Homogenize tissue or cell samples in a suitable buffer. For plasma or serum samples, use directly.

-

Internal Standard Addition : Spike the homogenized sample with a known concentration of the internal standard (e.g., Heptadecanoic acid-d33).

-

Lipid Extraction (Folch Method) :

-

To 1 volume of the sample, add 20 volumes of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a clean tube.

-

-

Solvent Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Acid-Catalyzed Methylation :

-

To the dried lipid extract, add 2 mL of 2% H2SO4 in methanol.

-

Seal the tube tightly and heat at 80°C for 2 hours.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs :

-

Add 1 mL of hexane and 0.5 mL of deionized water to the tube.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Solvent Evaporation : Evaporate the hexane to a final volume of approximately 100 µL under a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

GC-MS Parameters

| Parameter | Value |

| GC Column | DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 15 min |

| MS Transfer Line Temp | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |

Expected Mass Spectrum and Retention Time

-

A molecular ion (M+) peak at m/z 368.

-

A prominent fragment ion corresponding to the McLafferty rearrangement at m/z 74.

-

Fragment ions from the loss of the methoxy (B1213986) group ([M-31]+) at m/z 337.

-

A series of hydrocarbon fragment ions separated by 14 Da (CH2).

The retention time for this compound methyl ester on a polar column like a DB-23 will be longer than that of the straight-chain docosanoic acid methyl ester due to the methyl branch. The exact retention time should be determined by injecting a pure standard.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| GC Column | DB-23 (60 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | 100°C (2 min) -> 240°C at 5°C/min -> 240°C (15 min) |

| Carrier Gas | Helium (1.0 mL/min) |

| Ionization Mode | EI (70 eV) |

| Scan Range (Full Scan) | m/z 50-500 |

| SIM Ions (Anticipated) | m/z 368, 337, 74 |

| Internal Standard | Heptadecanoic acid-d33 |

Table 2: Anticipated Quantitative Data

| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | To be determined empirically | To be determined empirically | To be determined empirically |

| Heptadecanoic acid-d33 (IS) | To be determined empirically | N/A | N/A |

Note: The retention times, LOD, and LOQ are dependent on the specific instrument and experimental conditions and must be determined empirically in the user's laboratory.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship for the GC-MS analysis of fatty acids.

References

- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantification of 21-Methyldocosanoic Acid in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

21-Methyldocosanoic acid is a very-long-chain fatty acid (VLCFA) whose accurate quantification is crucial in various biomedical research areas, including the study of metabolic disorders. Due to their chemical nature—lacking a strong chromophore and exhibiting poor ionization efficiency—VLCFAs present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for this task. However, direct analysis is often hindered by the molecule's properties. This application note details a robust and sensitive method for the quantification of this compound, employing a derivatization strategy to enhance ionization and chromatographic performance.

The described protocol is based on established methods for VLCFA analysis, which involve chemical derivatization to improve detection, followed by reversed-phase HPLC separation and quantification by mass spectrometry.[1]

Principle

To overcome the poor ionization efficiency of free fatty acids in positive ion mode mass spectrometry, the carboxylic acid group of this compound is chemically derivatized. A common and effective strategy is the formation of an ester, such as a trimethyl-amino-ethyl (TMAE) iodide ester or a 3-nitrophenylhydrazine (B1228671) (3-NPH) derivative.[1][2][3] This process attaches a permanently charged or easily ionizable group to the analyte, significantly enhancing its signal in the mass spectrometer. Following derivatization, the sample is analyzed by LC-MS/MS using a reversed-phase C18 column for separation. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the derivatized analyte and a stable isotope-labeled internal standard.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound from a plasma sample matrix.

1. Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)

-

Reagents: Formic acid, Pyridine (B92270), Oxalyl chloride, Dimethylaminoethanol, Methyl iodide, 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Standards: this compound (analytical standard), Isotope-labeled internal standard (e.g., D4-21-Methyldocosanoic acid)

-

Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges, 1.5 mL microcentrifuge tubes, centrifugal evaporator.

2. Sample Preparation & Derivatization (3-NPH Method)

This protocol is adapted from established methods for derivatizing carboxylic acids for LC-MS/MS analysis.[2][3][4]

-

Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D4-21-Methyldocosanoic acid in methanol).

-

Protein Precipitation & Extraction: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to pellet proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Derivatization Reaction:

-

Reconstitute the dried extract in 40 µL of ACN/water (50/50, v/v).

-

Add 20 µL of 200 mM 3-NPH in ACN/water.

-

Add 20 µL of 120 mM EDC solution containing 6% pyridine in ACN/water. .

-

Vortex briefly and incubate the mixture at 40°C for 30 minutes.[2]

-

-

Final Dilution: After incubation, dilute the reaction mixture to 200 µL with ACN/water (50/50, v/v) and transfer to an HPLC vial for analysis.

3. HPLC-MS/MS Conditions

-

HPLC System: UPLC/UHPLC system

-

Column: Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient Elution:

-

0-1 min: 50% B

-

1-8 min: Linear gradient from 50% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B (equilibration)

-

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing the derivatized standard of this compound and its internal standard. The precursor ion will be the [M+H]+ of the 3-NPH derivative. Product ions will be characteristic fragments.

Data and Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-based methods for the quantification of derivatized fatty acids. The values are representative and should be established for each specific laboratory implementation.

| Parameter | Typical Performance | Description |

| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the detector response is proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[5] |

| Limit of Quantification (LOQ) | ~0.5 - 1.5 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |

| Precision (CV%) | < 15% | The relative standard deviation of replicate measurements, assessed at intra-day and inter-day levels.[6] |

| Accuracy / Recovery | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking known quantities of analyte into blank matrix.[6] |

Alternative and Complementary Methods

While derivatization followed by LC-MS/MS is a preferred method, other techniques can be employed, each with its own advantages and disadvantages.

| Method | Derivatization Required? | Detector | Sensitivity | Specificity | Notes |

| HPLC-UV/PDA | Yes (e.g., 2,4'-dibromoacetophenone)[7][8] | UV/PDA | Moderate | Moderate | Lower cost than MS; susceptible to interferences from co-eluting compounds.[7] |

| HPLC-ELSD | No | ELSD | Low-Moderate | Low | Universal detector, does not require a chromophore. Response can be non-linear.[9] |

| GC-MS | Yes (e.g., FAMEs) | MS | High | High | Gas chromatography is a classic and powerful technique for fatty acid analysis but requires conversion to volatile esters (e.g., methyl esters).[10] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for this compound quantification.

Diagram 2: Method Validation Logic

Caption: Key parameters in the validation of an analytical method.

References

- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. researchgate.net [researchgate.net]

- 7. jafs.com.pl [jafs.com.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

Application Notes and Protocols for the Extraction of 21-Methyldocosanoic Acid from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyldocosanoic acid, a C23 branched-chain fatty acid (BCFA), is a subject of growing interest in biomedical research due to its potential roles in cellular signaling and metabolic regulation. As a very-long-chain fatty acid (VLCFA), its unique structure influences membrane fluidity and interactions with cellular proteins. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological significance. This document provides detailed protocols for the extraction of this compound from bovine tissues, which are known sources of BCFAs, and outlines the subsequent analytical procedures. The methodologies described are based on established lipid extraction techniques, optimized for the recovery of very-long-chain branched-chain fatty acids.

Data Presentation: Quantitative Analysis of this compound in Bovine Tissues

While specific quantitative data for this compound in various bovine tissues is not extensively documented in publicly available literature, the following table provides an estimated concentration range based on the analysis of total branched-chain fatty acids in beef. It is important to note that these values are illustrative and actual concentrations can vary depending on the breed, diet, and age of the animal.

| Tissue Type | Method of Extraction | Analytical Method | Estimated Concentration of Total BCFAs (% of total fatty acids) | Putative this compound Concentration (mg/100g tissue) |

| Bovine Muscle | Folch | GC-MS | 1.5 - 2.5 | Not specifically determined |

| Bovine Adipose | Folch | GC-MS | 2.0 - 3.0 | Not specifically determined |

| Bovine Liver | MTBE | GC-MS | 1.0 - 2.0 | Not specifically determined |

Note: The putative concentration of this compound is yet to be definitively quantified in published studies. The data for total BCFAs are compiled from general findings on ruminant tissue lipid composition.

Experimental Protocols

The following protocols describe the extraction of total lipids from tissue samples, with subsequent steps for the analysis of this compound. The choice of method may depend on the specific tissue type and downstream analytical requirements.

Protocol 1: Modified Folch Method for Lipid Extraction from Muscle and Adipose Tissues

This method is a robust and widely used technique for the extraction of total lipids from tissues.[1][2]

Materials:

-

Tissue sample (muscle or adipose), fresh or frozen

-

0.9% NaCl solution

-

Homogenizer (e.g., Polytron)

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

-

Internal Standard (e.g., Tricosanoic acid, C23:0)

Procedure:

-

Tissue Homogenization:

-

Accurately weigh approximately 1 g of the tissue sample.

-

Add the tissue to a glass homogenizing tube.

-

Add a known amount of internal standard (e.g., Tricosanoic acid) to the tube.

-

Add 20 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Homogenize the tissue until a uniform consistency is achieved.

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass centrifuge tube.

-

Rinse the homogenizer with an additional 5 mL of the chloroform:methanol solution and add it to the centrifuge tube.

-

Agitate the mixture for 15 minutes at room temperature.

-

Add 5 mL of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex the mixture gently and centrifuge at 2,000 x g for 10 minutes.

-

-

Lipid Phase Collection:

-

After centrifugation, two distinct phases will be visible. The lower phase contains the lipids dissolved in chloroform.

-

Carefully aspirate and discard the upper aqueous phase.

-

Collect the lower chloroform phase containing the lipid extract into a clean, pre-weighed glass tube.

-

-

Solvent Evaporation:

-

Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

-

Once the solvent is completely evaporated, the total lipid extract will remain as a residue.

-

-

Gravimetric Analysis and Storage:

-

Determine the weight of the extracted lipids.

-

Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

-

Store the lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.

-

Protocol 2: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction from Liver Tissue

The MTBE method is a safer alternative to chloroform-based methods and has shown high efficiency for a broad range of lipids.[1][3][4]

Materials:

-

Liver tissue sample, fresh or frozen

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

-

Internal Standard (e.g., Tricosanoic acid, C23:0)

Procedure:

-

Tissue Homogenization:

-

Accurately weigh approximately 200 mg of liver tissue.

-

Add the tissue to a glass homogenizing tube.

-

Add a known amount of internal standard.

-

Add 1.5 mL of methanol and homogenize.

-

-

Lipid Extraction:

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 5 mL of MTBE and vortex for 1 hour at room temperature.

-

Add 1.25 mL of water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

-

Lipid Phase Collection:

-

Two phases will be formed. The upper organic phase contains the lipids.

-

Carefully collect the upper MTBE phase into a clean, pre-weighed glass tube.

-

-

Solvent Evaporation and Storage:

-

Evaporate the MTBE under a gentle stream of nitrogen gas.

-

Determine the weight of the extracted lipids.

-

Re-dissolve in a suitable solvent for subsequent analysis and store at -80°C under nitrogen.

-

Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted fatty acids need to be derivatized to their volatile methyl esters.

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Glass reaction vials with Teflon-lined caps

-

Heating block or water bath

Procedure:

-

Derivatization Reaction:

-

To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

-

Cap the vial tightly and heat at 100°C for 30 minutes.

-

-

Extraction of FAMEs:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a new vial and concentrate under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

The FAMEs are now ready for injection into the GC-MS system for identification and quantification of this compound methyl ester. The mass spectrum and retention time should be compared to an authentic standard.

-

Mandatory Visualization

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways and Logical Relationships

The extraction protocols are based on the physicochemical properties of lipids, primarily their differential solubility in polar and non-polar solvents. The logic of the extraction process is to first disrupt the tissue matrix to release the lipids and then to partition them into a solvent from which they can be easily isolated.

Caption: Logical relationship of components in lipid extraction from tissues.

References

- 1. Role of Long Chain Fatty Acids in Developmental Programming in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive assessment of fatty acid profiles of meat products to develop action plan strategies for healthier products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid concentration of plasma, muscle, adipose and liver from beef heifers fed an encapsulated n-3 polyunsaturated fatty acid supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting Beef Fatty Acid Composition from Diet and Plasma Profiles Using Multivariate Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 21-Methyldocosanoic Acid as a Potential Lipid Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid biomarkers are playing an increasingly crucial role in the diagnosis, prognosis, and monitoring of therapeutic responses for a multitude of diseases. Very-long-chain fatty acids (VLCFAs), a class of lipids with 22 or more carbon atoms, are integral components of cellular membranes and are involved in various physiological processes. Alterations in their metabolism have been linked to several pathological conditions. 21-Methyldocosanoic acid, a saturated fatty acid with a methyl group at the 21st position, represents a novel lipid entity whose potential as a biomarker is yet to be fully elucidated.

This document provides a comprehensive guide for the investigation of this compound as a potential lipid biomarker. It outlines detailed experimental protocols for its quantification in biological samples, discusses hypothetical signaling pathway involvement, and presents a general workflow for biomarker validation. While specific data on this compound as a biomarker is currently limited, the methodologies and frameworks presented here are based on established principles of lipidomics and biomarker discovery and can be adapted for its study.

Quantitative Data Summary

Effective biomarker validation requires the systematic collection and analysis of quantitative data. The following tables provide a template for organizing and presenting data from studies investigating this compound.

Table 1: Hypothetical Distribution of this compound in Human Plasma

| Analyte | Healthy Control (n=50) Mean Concentration (ng/mL) ± SD | Disease Cohort A (n=50) Mean Concentration (ng/mL) ± SD | Disease Cohort B (n=50) Mean Concentration (ng/mL) ± SD | p-value (Control vs. Disease A) | p-value (Control vs. Disease B) |

| This compound | 15.2 ± 3.1 | 45.8 ± 8.5 | 18.1 ± 4.2 | <0.001 | 0.08 |

Table 2: Performance Characteristics of the LC-MS/MS Method for this compound Quantification

| Parameter | Value |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | <10% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (%) | 85-115% |

| Recovery (%) | >80% |

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and selective quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates.[1][2]

1. Materials and Reagents:

-

This compound standard

-

Internal Standard (e.g., ¹³C-labeled docosanoic acid)

-

HPLC-grade solvents (Methanol, Acetonitrile, Isopropanol, Water)

-

Formic acid

-

Butanol

-

Hydrochloric acid

-

Protein precipitation solvent (e.g., ice-cold acetone (B3395972) or acetonitrile)

-

Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

2. Sample Preparation: a. Plasma/Serum: i. Thaw samples on ice. ii. To 100 µL of sample, add 10 µL of internal standard solution. iii. Add 400 µL of ice-cold protein precipitation solvent. iv. Vortex for 1 minute and incubate at -20°C for 20 minutes. v. Centrifuge at 14,000 x g for 10 minutes at 4°C. vi. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. b. Tissue Homogenate: i. Homogenize ~50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). ii. Perform a protein assay to determine the protein concentration. iii. Proceed with lipid extraction using a modified Bligh-Dyer or Folch method. iv. Add the internal standard to the lipid extract. v. Evaporate the solvent and reconstitute for analysis.

3. Derivatization (Esterification for improved chromatographic properties): a. To the dried extract, add 200 µL of 3 N HCl in n-butanol. b. Incubate at 65°C for 15 minutes.[2] c. Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

- Gradient: A suitable gradient to separate the analyte from other fatty acids.

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C b. Mass Spectrometry (MS/MS) System:

- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the standard.

5. Data Analysis and Quantification: a. Construct a calibration curve using the this compound standard. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Hypothetical Signaling Pathway and Experimental Workflows

While the precise signaling pathways involving this compound are yet to be identified, we can hypothesize its involvement based on the known roles of other fatty acids in cellular signaling.

Caption: Hypothetical signaling pathway involving this compound.

The diagram above illustrates a hypothetical scenario where this compound could modulate a G-protein coupled receptor (GPCR) signaling pathway, influencing downstream cellular responses.

Biomarker Discovery and Validation Workflow

The following workflow outlines the key stages in validating a novel lipid biomarker like this compound.

Caption: General workflow for lipid biomarker discovery and validation.

Conclusion

While direct evidence for this compound as a clinical biomarker is not yet established, its unique structure as a very-long-chain fatty acid warrants further investigation. The protocols and frameworks provided in this document offer a robust starting point for researchers to explore its potential role in health and disease. Through systematic quantification and validation, the clinical utility of this compound as a novel lipid biomarker can be thoroughly assessed. This will contribute to the expanding field of lipidomics and may ultimately lead to new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for 21-Methyldocosanoic Acid in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyldocosanoic acid is a very long-chain branched fatty acid (VLCFA) belonging to the iso-series of branched-chain fatty acids (BCFAs). While straight-chain VLCFAs are well-established biomarkers for certain peroxisomal disorders in humans, branched-chain VLCFAs like this compound are predominantly found in the cell membranes of various bacteria. These fatty acids play a crucial role in maintaining membrane fluidity and are implicated in bacterial adaptation to environmental stress and in virulence. In the field of lipidomics, the study of this compound and other BCFAs can provide insights into bacterial physiology, aid in the chemotaxonomic classification of microorganisms, and potentially lead to the discovery of new antimicrobial targets.

These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial and plasma samples, alongside data presentation guidelines and visualizations of experimental workflows and the biological context of BCFAs.

Quantitative Data Presentation

Given the limited availability of specific quantitative data for this compound in the public domain, the following table serves as a template for researchers to populate with their experimental results. The example data is illustrative and based on the general understanding of BCFA distribution in bacteria.

Table 1: Illustrative Quantitative Data for this compound

| Sample Type | Organism/Condition | This compound Concentration (µg/mg of lipid extract) | Relative Abundance (%) | Analytical Method |

| Bacterial Pellet | Mycobacterium tuberculosis (Log Phase) | 15.2 ± 2.1 | 5.8 | GC-MS |

| Bacterial Pellet | Mycobacterium tuberculosis (Stationary Phase) | 12.8 ± 1.9 | 4.9 | GC-MS |

| Bacterial Pellet | Listeria monocytogenes (Grown at 37°C) | 8.5 ± 1.1 | 3.2 | GC-MS |

| Bacterial Pellet | Listeria monocytogenes (Grown at 10°C) | 10.2 ± 1.5 | 4.1 | GC-MS |

| Human Plasma | Healthy Control | Not Detected | - | GC-MS |

| Human Plasma | Zellweger Syndrome Patient | Not Detected | - | GC-MS |

Experimental Protocols

Protocol 1: Analysis of this compound in Bacterial Cultures

This protocol details the extraction of total lipids from bacterial cells and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Bacterial cell pellet

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., 19-methylarachidic acid)

-

BF3-methanol or HCl-methanol

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

-

Lipid Extraction (Folch Method):

-

To a bacterial cell pellet (approx. 50-100 mg wet weight), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add a known amount of internal standard.

-

Homogenize the sample using a bead beater or sonicator until a uniform suspension is achieved.

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.

-

Heat the sample at 100°C for 5 minutes.

-

Cool the sample and add 2 mL of 14% BF3-methanol.

-

Heat at 100°C for another 5 minutes.

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature program suitable for the separation of very long-chain fatty acids (e.g., initial temperature of 100°C, ramp to 250°C at 3°C/min, and hold for 10 minutes).

-

Identify this compound methyl ester based on its retention time and mass spectrum compared to a standard or by interpretation of its fragmentation pattern.

-

Quantify the amount of this compound relative to the internal standard.

-

Protocol 2: Analysis of Very Long-Chain Fatty Acids (including this compound) in Human Plasma

This protocol is adapted for the analysis of VLCFAs in plasma, a common diagnostic procedure for peroxisomal disorders. While this compound is not a typical analyte in this context, the method can be used for its detection.

Materials:

-

Human plasma (EDTA-anticoagulated)

-

Internal standards (e.g., deuterated C24:0 and C26:0)

-

Methanol

-

Toluene

-

Acetyl chloride

-

Hexane

-

GC-MS system

Procedure:

-

Sample Preparation and Derivatization:

-

To 100 µL of plasma, add a known amount of internal standards.

-

Add 1 mL of a methanol:toluene (4:1, v/v) mixture.

-

Add 200 µL of acetyl chloride dropwise while vortexing.

-

Cap the tube tightly and heat at 100°C for 1 hour.

-

Cool the sample to room temperature.

-

Slowly add 5 mL of 6% K2CO3 to stop the reaction.

-

Vortex and centrifuge at 1,500 x g for 5 minutes.

-

Collect the upper organic layer.

-

Dry the extract under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried extract in 100 µL of hexane.

-

Inject 1 µL into the GC-MS.

-

Use a similar GC program as described in Protocol 1, optimized for VLCFA separation.

-

Identify and quantify the FAME of this compound relative to the appropriate internal standard.

-

Visualizations

Experimental Workflow for BCFA Analysis in Bacteria

Caption: Workflow for the analysis of this compound from bacterial cultures.

Role of Branched-Chain Fatty Acids in the Bacterial Cell Membrane

Caption: The role of BCFAs in bacterial membrane structure and function.

The Enigmatic Role of 21-Methyldocosanoic Acid in Microbial Studies: A Broader Perspective on Very-Long-Chain and Branched-Chain Fatty Acids

Initial investigations for specific applications of 21-methyldocosanoic acid in microbial studies have revealed a significant scarcity of dedicated research on this particular very-long-chain branched-chain fatty acid. This suggests that this compound is either a rare component of microbial membranes, its presence and functions are yet to be explored in detail, or it is studied under different nomenclature. However, the broader classes to which this molecule belongs—very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs)—are of significant interest in microbiology. This document provides a detailed overview of the applications and study of these related fatty acids, offering valuable insights and protocols for researchers, scientists, and drug development professionals.

Application Notes: The Significance of VLCFAs and BCFAs in Microbial Physiology and Drug Development

Very-long-chain and branched-chain fatty acids are integral components of the cell membranes of various bacteria, where they play crucial roles in maintaining membrane fluidity, integrity, and resistance to environmental stresses.

1. Modulation of Membrane Fluidity and Permeability:

Branched-chain fatty acids, with their methyl branches, disrupt the tight packing of acyl chains in the lipid bilayer. This structural disruption increases membrane fluidity, which is essential for the proper functioning of membrane-bound proteins and for adaptation to low temperatures.[1][2][3] In contrast, very-long-chain fatty acids can increase the thickness and rigidity of the membrane, providing a more robust barrier against external threats.[4][5] The balance between straight-chain, branched-chain, and unsaturated fatty acids is, therefore, critical for bacterial survival.

2. Role in Environmental Stress Response:

Bacteria dynamically alter the composition of their membrane fatty acids in response to environmental cues such as changes in temperature, pH, and the presence of antimicrobial compounds.[4] An increase in the proportion of BCFAs is often observed as an adaptation to cold stress, as it helps to maintain membrane fluidity. Conversely, the incorporation of VLCFAs can enhance resistance to heat and chemical stressors by decreasing membrane permeability.

3. Biofilm Formation and Pathogenicity:

The composition of membrane fatty acids can influence the ability of bacteria to form biofilms and their virulence. For instance, in Agrobacterium fabrum, the absence of a specific VLCFA in its lipid A impairs biofilm formation and reduces its infectivity.[6] This highlights the importance of specific fatty acid structures in host-pathogen interactions.

4. Potential as Antimicrobial Targets and Agents:

The enzymes involved in the biosynthesis of BCFAs and VLCFAs are distinct from those in humans, making them attractive targets for the development of novel antimicrobial drugs.[7] Furthermore, some fatty acids themselves exhibit antimicrobial properties by disrupting the cell membranes of competing microbes.

Quantitative Data Summary

The following table summarizes the types of branched-chain fatty acids commonly found in bacteria and their general effects on membrane properties.

| Fatty Acid Type | Common Examples | Predominantly Found In | Effect on Membrane Fluidity |

| iso-BCFAs | 14-methylpentadecanoic acid (isopalmitic acid) | Bacillus spp., Staphylococcus spp. | Increases |

| anteiso-BCFAs | 13-methylpentadecanoic acid | Bacillus spp., Listeria spp. | Increases significantly |

| ω-alicyclic FAs | Tuberculostearic acid | Mycobacterium spp. | Decreases |

| Multi-methyl BCFAs | Mycolic acids | Mycobacterium spp. | Significantly decreases |

Experimental Protocols

Protocol 1: Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing the fatty acid methyl esters (FAMEs) from bacterial cells.

1. Materials:

- Bacterial cell culture

- Saponification reagent (15% w/v NaOH in 50% methanol)

- Methylation reagent (6 N HCl in 50% methanol)

- Extraction solvent (1:1 hexane:methyl tert-butyl ether)

- Anhydrous sodium sulfate

- GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Procedure:

- Harvest bacterial cells from a culture in the late logarithmic growth phase by centrifugation.

- Wash the cell pellet with sterile saline and lyophilize.

- Add 1 ml of saponification reagent to the dried cell pellet and heat at 100°C for 30 minutes.

- Cool the sample and add 2 ml of methylation reagent. Heat at 80°C for 10 minutes.

- Rapidly cool the sample and add 1.25 ml of extraction solvent. Vortex for 10 minutes.

- Remove the lower aqueous phase and wash the upper organic phase with 3 ml of 0.3 M NaOH.

- Transfer the organic phase to a clean vial containing anhydrous sodium sulfate.

- Inject 1-2 µl of the FAME extract into the GC-MS for analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of a Fatty Acid

This protocol is used to determine the lowest concentration of a fatty acid that inhibits the visible growth of a microorganism.

1. Materials:

- Test fatty acid (e.g., a specific BCFA)

- Bacterial strain of interest

- Mueller-Hinton Broth (MHB) or other suitable growth medium

- 96-well microtiter plate

- Spectrophotometer

2. Procedure:

- Prepare a stock solution of the test fatty acid in a suitable solvent (e.g., DMSO).

- In a 96-well plate, perform a serial two-fold dilution of the fatty acid stock solution in MHB.

- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/ml.

- Include a positive control (bacteria in MHB without fatty acid) and a negative control (MHB only).

- Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

- The MIC is determined as the lowest concentration of the fatty acid at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Visualizations

Caption: General structure of a bacterial membrane incorporating branched-chain fatty acids.

Caption: Experimental workflow for the analysis of bacterial fatty acids.

Caption: A putative signaling pathway for cold stress adaptation via increased BCFA synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]